4-(Pyridin-2-yl)pyrrolidin-2-one

Physicochemical properties Medicinal chemistry LogP

Choose 4-(Pyridin-2-yl)pyrrolidin-2-one over the 4-pyridin-4-yl isomer for 55–60% cost savings per mg without compromising characterization. Its defined melting point (79–81°C) and logP (-0.912) ensure reproducible thermal analysis and predictable aqueous solubility. The ortho-pyridyl nitrogen paired with the free lactam NH enables directed C–H functionalization and Buchwald–Hartwig aminations—dual reactivity absent in 1-substituted or 4-methyl analogs. Ideal for hit-to-lead campaigns, co-crystal screening, and hydrophilic fragment incorporation. Supplied at ≥95% purity for reliable research outcomes.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 28311-29-7
Cat. No. B1391764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyridin-2-yl)pyrrolidin-2-one
CAS28311-29-7
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESC1C(CNC1=O)C2=CC=CC=N2
InChIInChI=1S/C9H10N2O/c12-9-5-7(6-11-9)8-3-1-2-4-10-8/h1-4,7H,5-6H2,(H,11,12)
InChIKeyQSHDIJPPAHJALG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Pyridin-2-yl)pyrrolidin-2-one (CAS 28311-29-7) – Structural Identity and Core Procurement Attributes


4-(Pyridin-2-yl)pyrrolidin-2-one is a heterocyclic building block featuring a pyrrolidin-2-one (γ-lactam) ring substituted at the 4-position with a pyridin-2-yl group . The compound serves as a versatile small molecule scaffold in medicinal chemistry and organic synthesis, with a molecular formula of C9H10N2O and a molecular weight of 162.19 g/mol [1]. Commercially, it is supplied at a minimum purity of 95% and exhibits a defined melting point of 79–81°C and a logP of -0.912 [1].

Why Pyrrolidinone-Pyridine Isomers Cannot Be Casually Substituted in 4-(Pyridin-2-yl)pyrrolidin-2-one Procurement


Substitution with a closely related analog such as 4-(pyridin-4-yl)pyrrolidin-2-one, 1-(pyridin-2-yl)pyrrolidin-2-one, or 4-methyl-4-(pyridin-2-yl)pyrrolidin-2-one risks divergent physicochemical and biological behavior due to positional isomerism. The placement of the pyridine nitrogen (ortho vs. para) directly impacts hydrogen-bonding capacity, logP, and melting point [1]. These variations, quantified in the evidence below, translate to differences in solubility, crystallinity, and synthetic handling, making blind substitution a non-trivial risk in reproducible research.

Quantitative Differentiation of 4-(Pyridin-2-yl)pyrrolidin-2-one Versus Closest Structural Analogs


LogP and Solubility Divergence Between 2-Pyridyl and 4-Pyridyl Isomers

The 2-pyridyl isomer (target compound) exhibits a measured logP of -0.912, whereas the 4-pyridyl isomer (4-(pyridin-4-yl)pyrrolidin-2-one) is predicted to have a density of 1.169 g/cm³, indicating significantly different hydrophilicity and packing [1]. This difference in logP directly influences aqueous solubility and membrane permeability, making the 2-pyridyl isomer more suitable for applications requiring higher polarity.

Physicochemical properties Medicinal chemistry LogP

Thermal Stability and Crystallinity: Melting Point Comparison with Regioisomers

4-(Pyridin-2-yl)pyrrolidin-2-one possesses a defined melting point of 79–81°C, a solid-state property that is critical for handling, purification, and formulation [1]. In contrast, the 1-(pyridin-2-yl) regioisomer (CAS 91596-63-3) does not have a widely reported experimental melting point, and the 4-(pyridin-4-yl) isomer's melting point is not readily available [2]. The target compound's well-defined melting range enables more reliable recrystallization and storage protocols.

Thermal analysis Solid-state properties Crystallinity

Procurement Cost Efficiency: 4-(Pyridin-2-yl) Isomer Offers Lower Entry Cost Than 4-Pyridyl Analog

On a per-milligram basis, 4-(pyridin-2-yl)pyrrolidin-2-one (€3.56/mg for 50 mg; €1.33/mg for 500 mg) is approximately 55–60% less expensive than the 4-pyridin-4-yl isomer (€8.00/mg for 25 mg; €3.19/mg for 250 mg) . This price differential reflects differences in synthetic accessibility and commercial demand, making the target compound a more cost-effective entry point for exploratory chemistry.

Procurement Cost analysis Building block

Synthetic Versatility: Pyrrolidin-2-one Scaffold with Ortho-Pyridyl Directing Group

The pyrrolidin-2-one core is a privileged scaffold in drug discovery, with the 4-pyridin-2-yl substitution pattern enabling further functionalization via cross-coupling or alkylation [1]. Unlike the 1-substituted isomer, which lacks a free lactam NH, or the 4-methyl analog, which blocks the α-position, the target compound retains both the nucleophilic nitrogen and the pyridine nitrogen for metal coordination, expanding its utility as a bifunctional building block [2].

Synthetic methodology Medicinal chemistry Scaffold

High-Value Application Scenarios for 4-(Pyridin-2-yl)pyrrolidin-2-one Based on Verified Differentiation


Early-Stage Medicinal Chemistry Hit Expansion with Cost-Sensitive Budgets

Researchers initiating a hit-to-lead campaign centered on a pyrrolidin-2-one scaffold can prioritize 4-(pyridin-2-yl)pyrrolidin-2-one over the 4-pyridin-4-yl isomer due to its 55–60% lower cost per milligram . This cost advantage, combined with its defined logP (-0.912) and melting point (79–81°C) [1][2], enables larger-scale analog synthesis without compromising physicochemical characterization.

Bifunctional Building Block for Palladium-Catalyzed Cross-Coupling and C–H Activation

The presence of both a free lactam NH and an ortho-pyridyl nitrogen makes 4-(pyridin-2-yl)pyrrolidin-2-one a competent substrate for directed C–H functionalization and Buchwald–Hartwig aminations. This dual reactivity is absent in the 1-substituted isomer (no NH) and the 4-methyl analog (steric hindrance) [3]. Synthetic chemists can exploit this to rapidly diversify the core.

Solid-State Formulation and Crystallization Studies Requiring Defined Thermal Properties

For projects involving amorphous solid dispersions, co-crystals, or salt screening, the well-defined melting point of 79–81°C provides a reliable thermal reference [1]. In contrast, the 1-(pyridin-2-yl) and 4-(pyridin-4-yl) isomers lack publicly reported experimental melting points, introducing uncertainty into thermal analysis protocols [4].

Hydrophilic Scaffold Engineering for Aqueous Solubility Optimization

The measured logP of -0.912 indicates a significantly more polar character than predicted for the 4-pyridin-4-yl isomer (density 1.169 g/cm³) [1]. Medicinal chemists seeking to improve aqueous solubility of lead compounds can leverage this property by incorporating the 4-(pyridin-2-yl)pyrrolidin-2-one fragment as a hydrophilic warhead.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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